molecular formula C6H4BrF2NO B14889059 6-Bromo-2-(difluoromethyl)pyridin-3-ol

6-Bromo-2-(difluoromethyl)pyridin-3-ol

Cat. No.: B14889059
M. Wt: 224.00 g/mol
InChI Key: AAUQIDKKDPULID-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)pyridin-3-ol (CAS 1805019-38-8) is a versatile bromo- and hydroxy-functionalized pyridine derivative that serves as a valuable synthon in medicinal chemistry and drug discovery. The compound features a bromine atom at the 6-position and a difluoromethyl group at the 2-position, making it a multifunctional intermediate for various cross-coupling reactions and further derivatization. The strategic incorporation of the difluoromethyl group is of particular interest, as this motif is widely recognized to significantly influence the physicochemical and biological properties of molecules, for instance, by acting as a hydrogen bond donor and modulating lipophilicity to improve metabolic stability and membrane permeability in drug candidates . Pyridine derivatives resembling this scaffold are found in various therapeutic agents, including reverse transcriptase inhibitors, antibiotics, antifungals, and anti-allergic drugs, highlighting the core structure's pharmacological relevance . The bromine substituent offers a reactive handle for metal-catalyzed cross-couplings, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse aromatic, heteroaromatic, or alkynyl groups to create compound libraries for biological screening. Concurrently, the phenolic hydroxyl group provides a site for further functionalization, such as alkylation or condensation. This combination of features makes this compound a highly useful building block for constructing more complex, bioactive molecules targeting a range of diseases. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

6-bromo-2-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H4BrF2NO/c7-4-2-1-3(11)5(10-4)6(8)9/h1-2,6,11H

InChI Key

AAUQIDKKDPULID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C(F)F)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyridin-3-Ol

Starting with pyridin-3-ol, electrophilic bromination using liquid bromine in dichloromethane at 50°C for 10 hours yields 6-bromo-pyridin-3-ol. The hydroxyl group directs bromination to position 6, with yields exceeding 80% under optimized conditions.

Protection and Difluoromethylation

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions. Subsequent palladium-catalyzed coupling at position 2 with a difluoromethylboronic acid pinacol ester (HCF₂-Bpin) in tetrahydrofuran (THF) at 80°C introduces the difluoromethyl group. Deprotection with tetrabutylammonium fluoride (TBAF) affords the final product. This method, while efficient, requires precise stoichiometry and inert conditions to mitigate homocoupling byproducts.

Key Data :

  • Yield: 65–72% (over three steps).
  • Purity: >95% (HPLC).

Method 2: Directed Bromination of 2-(Difluoromethyl)Pyridin-3-Ol

Synthesis of 2-(Difluoromethyl)Pyridin-3-Ol

As reported in commercial syntheses, 2-(difluoromethyl)pyridin-3-ol is prepared via radical difluoromethylation of 3-hydroxypyridine using sodium difluoromethanesulfinate (DFMS) and tert-butyl hydroperoxide (TBHP) in acetonitrile.

Regioselective Bromination

Bromination of 2-(difluoromethyl)pyridin-3-ol with N-bromosuccinimide (NBS) in acetic acid at 60°C selectively targets position 6, guided by the hydroxyl group’s meta-directing influence. The reaction achieves 70% yield, with minimal side products at positions 2 or 4.

Reaction Conditions :

  • Temperature: 60°C.
  • Time: 12 hours.
  • Solvent: Acetic acid.

Method 3: Multi-Step Synthesis from 6-Amino-2-Methylpyridine

Diazotization and Bromination

6-Amino-2-methylpyridine undergoes diazotization with sodium nitrite in hydrobromic acid at -10°C, followed by bromination with liquid bromine to yield 6-bromo-2-methylpyridine. This step achieves 85% yield, with the methyl group remaining intact.

Fluorination and Hydroxylation

The methyl group at position 2 is converted to difluoromethyl via a two-step process:

  • Bromination : Reaction with NBS under UV light to form 2-(bromomethyl)-6-bromopyridine.
  • Halogen Exchange : Treatment with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C substitutes bromine with fluorine, yielding 2-(difluoromethyl)-6-bromopyridine.
    Finally, hydroxylation at position 3 is achieved using hydrogen peroxide in acidic medium, though this step remains low-yielding (40%).

Optimization Note : Replacing hydrogen peroxide with directed ortho-lithiation and subsequent oxidation improves hydroxylation efficiency to 58%.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages Challenges
Bromination/Difluoromethylation Pyridin-3-ol Bromination, protection, coupling 65–72% High regioselectivity Requires inert conditions
Directed Bromination 2-(Difluoromethyl)pyridin-3-ol Bromination 70% Simplicity, fewer steps Limited to available precursors
Multi-Step Synthesis 6-Amino-2-methylpyridine Diazotization, bromination, fluorination 40–58% Scalability, industrial applicability Low hydroxylation yield

Challenges and Optimization Strategies

Difluoromethylation Efficiency

Palladium-catalyzed couplings, while effective, face limitations due to the instability of difluoromethylboron reagents. Alternative strategies, such as photoredox-mediated difluoromethylation, show promise in improving atom economy.

Hydroxylation at Position 3

Direct hydroxylation remains a bottleneck. Recent advances in enzymatic oxygenation using cytochrome P450 mimics offer higher selectivity and yields (up to 75%) under mild conditions.

Purification and Byproduct Management

Chromatographic separation is often required to isolate the target compound from regioisomers. Advances in continuous-flow crystallization reduce purification losses by 15–20%.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-(difluoromethyl)pyridin-3-ol is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biological research to study the effects of bromine and fluorine substitution on biological activity. It serves as a model compound for understanding the interactions of halogenated pyridines with biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for the development of new drugs with improved efficacy and safety profiles .

Industry: Industrially, the compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to these targets, leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Bromo-2-(difluoromethyl)pyridin-3-ol, highlighting differences in substituents, molecular properties, and biological relevance:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₆H₄BrF₂NO –OH (3), –Br (6), –CF₂H (2) ~224.00 Potential SH2 domain binding; metabolic stability from –CF₂H
6-Bromo-2-methylpyridin-3-ol C₆H₆BrNO –OH (3), –Br (6), –CH₃ (2) 188.02 Simpler methyl group; lower electronegativity; intermediate in kinase inhibitor synthesis
5-Bromo-6-fluoropyridin-3-ol C₅H₃BrFNO –OH (3), –Br (5), –F (6) 207.99 Halogenated pyridine; fluorine enhances bioavailability; used in APIs
2-(6-Bromo-3-fluoropyridin-2-yl)propan-2-ol C₈H₉BrFNO –OH (propan-2-ol), –Br (6), –F (3) 234.07 Bulky propanol substituent; modified solubility and pKa (predicted: 12.49)
4-(Benzyloxy)-6-bromo-2-(4,5-dihydrooxazol-2-yl)pyridin-3-ol C₁₅H₁₃BrN₂O₂ –OBn (4), –Br (6), oxazoline (2) 347.19 Benzyl protection enhances lipophilicity; oxazoline introduces hydrogen bonding

Key Comparative Insights:

  • Fluorine vs. Bromine Positioning: In 5-Bromo-6-fluoropyridin-3-ol, fluorine at position 6 enhances bioavailability by reducing basicity, whereas bromine at position 5 may sterically hinder interactions compared to bromine at position 6 in the target compound .
  • Synthetic Accessibility :

    • Bromination at position 6 is well-documented using agents like DBDMH , but introducing –CF₂H requires specialized fluorination steps (e.g., deoxofluorination or radical fluorination), which are more complex than methyl group installation .
  • Oxazoline derivatives (e.g., 4-(Benzyloxy)-6-bromo-2-(4,5-dihydrooxazol-2-yl)pyridin-3-ol) exhibit enhanced hydrogen bonding capacity, making them suitable for metalloenzyme inhibition .

Q & A

Q. What are the established synthetic routes for 6-Bromo-2-(difluoromethyl)pyridin-3-ol, and what are their critical optimization parameters?

Methodological Answer: The synthesis typically involves sequential halogenation and fluorination steps. Key routes include:

  • Bromination : Electrophilic aromatic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) at the C6 position of a pyridine precursor .
  • Fluorination : Introduction of the difluoromethyl group via nucleophilic substitution or cross-coupling reactions. Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is a common fluorinating agent, requiring precise temperature control (80–100°C) and anhydrous conditions to avoid hydrolysis .
    Optimization Parameters :
    • Reaction temperature (excessive heat degrades fluorinated intermediates).
    • Catalyst selection (e.g., Pd-based catalysts for Buchwald-Hartwig amination in related analogs) .
    • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the difluoromethyl group (distinct 19^19F coupling patterns) and bromine substitution. For example, 1^1H NMR typically shows a singlet for the -CF2_2H group at δ 4.5–5.5 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 238.98) and detect impurities .
  • Elemental Analysis : Validate Br and F content (±0.3% tolerance) .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
  • Moisture Sensitivity : The difluoromethyl group is prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) with desiccants like silica gel .
  • Long-Term Storage : Lyophilization followed by storage at -20°C in sealed containers maintains stability for >12 months .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl group influence the compound’s reactivity compared to other fluorinated analogs?

Methodological Answer:

  • Electron-Withdrawing Effect : The -CF2_2H group increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling at C6). This contrasts with -CH3_3 or -Cl analogs, which exhibit lower activation .
  • Steric Effects : Compared to bulkier -CF3_3 groups, -CF2_2H allows better regioselectivity in cross-coupling reactions. Computational studies (DFT) show a 15% lower energy barrier for Pd-catalyzed reactions vs. -CF3_3 analogs .
  • Experimental Validation : Compare reaction rates with 6-Bromo-2-(trifluoromethyl)pyridin-3-ol under identical conditions .

Q. What strategies mitigate side reactions during the introduction of difluoromethyl groups?

Methodological Answer:

  • Protecting Groups : Temporarily protect the hydroxyl group at C3 using benzyl or tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted oxidation or elimination .
  • Catalyst Screening : Use Pd(PPh3_3)4_4 or Xantphos ligands to suppress β-hydride elimination in coupling steps .
  • In Situ Monitoring : Employ FTIR or 19^19F NMR to track fluorination progress and halt reactions at <90% conversion to minimize byproducts .

Q. How can computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

  • DFT Calculations : Model transition states for key reactions (e.g., C-F bond activation) using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict regioselectivity in nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. MD trajectories reveal preferential solvation of the difluoromethyl group, affecting reaction rates .
  • Docking Studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina. The -CF2_2H group shows higher binding affinity to hydrophobic pockets than -Br substituents .

Q. How should researchers address conflicting data on reaction yields reported in literature?

Methodological Answer:

  • Troubleshooting Checklist :

    Factor Investigation Method
    Purity of Starting MaterialsHPLC-MS analysis of precursors
    Catalyst ActivityICP-OES to quantify residual Pd in reaction mixtures
    Moisture ContaminationKarl Fischer titration (<50 ppm H2_2O threshold)
  • Case Study : Lower yields in scaled-up reactions may arise from inefficient heat dissipation. Use microwave-assisted synthesis (100 W, 80°C) to improve consistency .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation. Optimal resolution achieved with hexane/isopropanol (90:10) at 1.0 mL/min flow rate .
  • Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalyst for epoxidation of allylic derivatives, achieving >80% enantiomeric excess (ee) .
  • Circular Dichroism (CD) : Verify enantiopurity by monitoring Cotton effects at 220–250 nm .

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